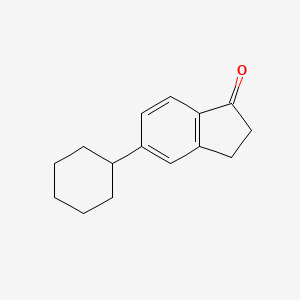![molecular formula C36H70O14 B13824792 [2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate](/img/structure/B13824792.png)
[2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate is a complex organic compound. It is characterized by multiple hydroxyl groups and an unsaturated fatty acid ester. Compounds with similar structures are often used in various industrial and scientific applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as glycidol derivatives, followed by esterification with (Z)-octadec-9-enoic acid. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions may target the ester group, converting it into an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures are often studied for their potential as bioactive molecules. They may exhibit antimicrobial, anti-inflammatory, or antioxidant properties.
Medicine
In medicine, such compounds may be explored for their therapeutic potential. They could be used in drug formulations or as active pharmaceutical ingredients.
Industry
Industrially, this compound may be used in the production of surfactants, emulsifiers, and other specialty chemicals. Its unique properties make it suitable for various applications in cosmetics, food, and pharmaceuticals.
作用機序
The mechanism of action of [2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, modulating various biochemical pathways.
類似化合物との比較
Similar Compounds
Glyceryl monooleate: A similar compound with fewer hydroxyl groups.
Polyglycerol esters: Compounds with varying numbers of glycerol units and fatty acid chains.
Uniqueness
The uniqueness of [2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate lies in its specific arrangement of hydroxyl groups and the unsaturated fatty acid ester. This structure imparts unique chemical and physical properties, making it suitable for specialized applications.
特性
分子式 |
C36H70O14 |
|---|---|
分子量 |
726.9 g/mol |
IUPAC名 |
[2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C36H70O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-36(44)50-29-35(27-46-25-33(21-40)47-23-31(42)19-38)49-28-34(48-24-32(43)20-39)26-45-22-30(41)18-37/h9-10,30-35,37-43H,2-8,11-29H2,1H3/b10-9- |
InChIキー |
JGPWZWORTTUVEQ-KTKRTIGZSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COCC(CO)OCC(CO)O)OCC(COCC(CO)O)OCC(CO)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(CO)OCC(CO)O)OCC(COCC(CO)O)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester](/img/structure/B13824713.png)
![(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid](/img/structure/B13824718.png)
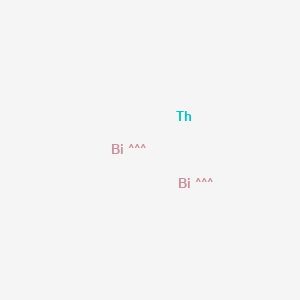
![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13824732.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide](/img/structure/B13824736.png)
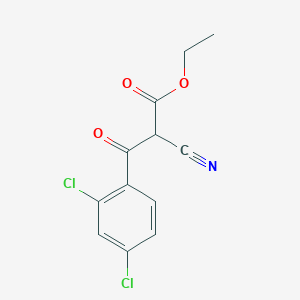
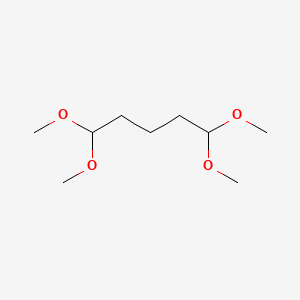
![N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)
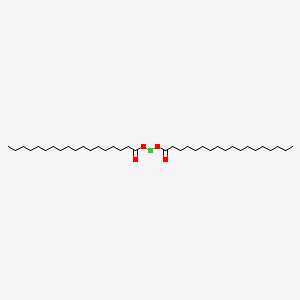

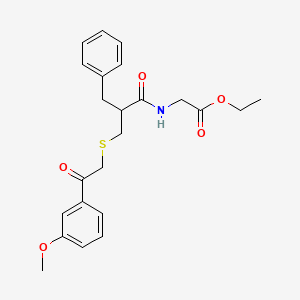
![2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13824779.png)
